Cas no 18950-64-6 (Benzo[g]pteridine-2,4(1H,3H)-dione, 1,7,8-trimethyl-)
18950-64-6 structure
Product Name:Benzo[g]pteridine-2,4(1H,3H)-dione, 1,7,8-trimethyl-
CAS No:18950-64-6
MF:C26H24N8O4
MW:512.51996421814
CID:1382684
PubChem ID:4681510
Update Time:2025-04-20
Benzo[g]pteridine-2,4(1H,3H)-dione, 1,7,8-trimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzo[g]pteridine-2,4(1H,3H)-dione, 1,7,8-trimethyl-
- 1,7,8-trimethylbenzo[g]pteridine-2,4-dione
- AC1NFCRL
- DTXSID50405501
- 18950-64-6
- Oprea1_706691
- TQP1692
- CBDivE_009217
- 1,7,8-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione
-
- Inchi: 1S/2C13H12N4O2/c2*1-6-4-8-9(5-7(6)2)15-11-10(14-8)12(18)16-13(19)17(11)3/h2*4-5H,1-3H3,(H,16,18,19)
- InChI Key: NYMBEPDWUNBOTA-UHFFFAOYSA-N
- SMILES: CC1C(C)=CC2C(=NC3=C(N=2)N(C)C(=O)N=C3O)C=1.CC1C(C)=CC2C(=NC3=C(N=2)C(=O)NC(=O)N3C)C=1
Computed Properties
- Exact Mass: 256.09616
- Monoisotopic Mass: 256.09602564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 0
- Complexity: 413
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 75.2Ų
Experimental Properties
- PSA: 69.78
Benzo[g]pteridine-2,4(1H,3H)-dione, 1,7,8-trimethyl- Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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